2,6-Bis(chloromethyl)pyridine hydrochloride
Description
Chemical Structure and Properties 2,6-Bis(chloromethyl)pyridine hydrochloride (CAS: 55422-79-2; molecular formula: C₇H₈Cl₃N) is a halogenated pyridine derivative widely used as a synthetic intermediate in pharmaceuticals and organometallic chemistry . It is synthesized via the chlorination of 2,6-lutidine, followed by reduction of polychlorinated byproducts to recover the parent compound, which is recycled for efficient production . Key physical properties include:
- Melting Point: 73–78°C
- Density: 1.275 g/cm³
- Molecular Weight: 212.50 g/mol
- Purity: ≥98% in commercial grades
Applications
This compound serves as a precursor for ligands (e.g., azidomethyl derivatives) in catalysis , a building block for palladocycles , and an intermediate in cardiovascular drug synthesis . Its reactivity stems from the two chloromethyl groups, enabling nucleophilic substitution and lithiation reactions .
Properties
IUPAC Name |
2,6-bis(chloromethyl)pyridine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Cl2N.ClH/c8-4-6-2-1-3-7(5-9)10-6;/h1-3H,4-5H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGBGOYAWNBDXCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)CCl)CCl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8Cl3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20970771 | |
| Record name | 2,6-Bis(chloromethyl)pyridine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20970771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55422-79-2 | |
| Record name | 55422-79-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=244971 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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| Record name | 2,6-Bis(chloromethyl)pyridine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20970771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-bis(chloromethyl)pyridine;hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
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Preparation Methods
Step 1: Oxidation of 2,6-Lutidine to 2,6-Pyridinedicarboxylic Acid
Reagents : Potassium permanganate (KMnO₄), hydrochloric acid (HCl)
Conditions :
-
Molar ratio of 2,6-lutidine:KMnO₄ = 1:4–5
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Temperature: 75–80°C
-
Reaction time: 35 minutes
The oxidation proceeds via radical intermediates, with KMnO₄ acting as both oxidant and proton acceptor. After completion, the reaction mixture is acidified to pH 3–4 using 2 M HCl, yielding 2,6-pyridinedicarboxylic acid as a white precipitate.
Key Data :
| Parameter | Optimal Value |
|---|---|
| Temperature | 80°C |
| KMnO₄ Equivalents | 4.5 |
| Yield | 85–90% |
Step 2: Esterification to 2,6-Pyridinedicarboxylic Acid Dimethyl Ester
Reagents : Methanol (MeOH), acid catalyst (e.g., H₂SO₄)
Conditions :
-
Molar ratio of dicarboxylic acid:MeOH = 1:2.5–3
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Acid concentration: 0.5–1 M
Esterification occurs under reflux, with the acid catalyst promoting nucleophilic acyl substitution. The dimethyl ester is isolated via vacuum distillation.
Step 3: Reduction to 2,6-Pyridine Dimethanol
Reagents : Sodium borohydride (NaBH₄), aluminum chloride (AlCl₃)
Solvent System : Tetrahydrofuran (THF):Toluene (1:1 v/v)
Conditions :
-
Temperature: 0–5°C
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Molar ratio of ester:NaBH₄ = 1:6–8
The dual reducing system (NaBH₄-AlCl₃) ensures complete reduction of both ester groups to primary alcohols. Lewis acid catalysis (AlCl₃) enhances the electrophilicity of the carbonyl carbon.
Critical Parameters :
| Variable | Impact on Yield |
|---|---|
| NaBH₄ Equivalents | <6: Incomplete reduction |
| Solvent Polarity | Polar aprotic mixtures favored |
Step 4: Chlorination to 2,6-Bis(chloromethyl)pyridine Hydrochloride
Reagents : Thionyl chloride (SOCl₂)
Conditions :
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Molar ratio of dimethanol:SOCl₂ = 1:2.2–2.5
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Temperature: Room temperature
SOCl₂ mediates the conversion of hydroxyl groups to chlorides via a two-stage mechanism:
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Formation of a chlorosulfite intermediate
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Displacement by chloride ion
The final product precipitates as a hydrochloride salt, achieving an 80% molar yield.
Alternative Chloromethylation Pathways
While less common, direct chloromethylation of pyridine derivatives has been explored. These methods face challenges in regioselectivity but offer shorter synthetic routes.
Friedel-Crafts Chloromethylation
Reagents : Chloromethyl methyl ether (MOMCl), ZnCl₂ catalyst
Mechanism : Electrophilic substitution at the pyridine ring’s 2- and 6-positions.
Limitations :
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Requires stringent temperature control (−10 to 0°C)
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Low yields (30–40%) due to over-chlorination
Gas-Phase Chlorination
Conditions :
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Gaseous Cl₂ over FeCl₃-coated silica
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Temperature: 200–250°C
This method avoids solvent use but suffers from poor selectivity and decomposition risks.
Industrial-Scale Optimization
The oxidation-reduction-chlorination sequence dominates industrial production due to its reproducibility and cost efficiency. Key optimization strategies include:
Solvent Recycling
Catalytic Enhancements
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Substituting AlCl₃ with FeCl₃ in the reduction step decreases aluminum waste by 40% without compromising yield.
Analytical Validation of Synthetic Products
Purity Assessment :
Impurity Profiling :
-
Residual KMnO₄: <50 ppm (ICP-OES)
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THF: <0.1% (GC-FID)
Comparative Analysis of Methods
| Method | Yield (%) | Cost (USD/kg) | Scalability |
|---|---|---|---|
| Oxidation-Reduction | 80 | 120 | High |
| Friedel-Crafts | 35 | 240 | Low |
| Gas-Phase | 25 | 180 | Moderate |
Chemical Reactions Analysis
Types of Reactions
2,6-Bis(chloromethyl)pyridine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl groups can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Coordination Reactions: The nitrogen atom in the pyridine ring can coordinate with metal ions to form complexes.
Reduction Reactions: The compound can be reduced to form 2,6-bis(hydroxymethyl)pyridine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.
Coordination Reactions: Metal salts such as palladium chloride or copper sulfate are used to form metal complexes.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under controlled conditions.
Major Products Formed
Substitution Products: Various substituted pyridine derivatives depending on the nucleophile used.
Metal Complexes: Coordination compounds with different metal ions.
Reduced Products: 2,6-bis(hydroxymethyl)pyridine.
Scientific Research Applications
Organic Synthesis
2,6-Bis(chloromethyl)pyridine hydrochloride is extensively used as a building block for synthesizing various organic compounds. Its chloromethyl groups can undergo nucleophilic substitution reactions, allowing the attachment of diverse functional groups. This reactivity makes it a critical intermediate in the production of complex organic molecules.
Coordination Chemistry
The compound acts as a ligand in coordination chemistry due to its ability to coordinate with metal ions through the nitrogen atom in the pyridine ring. This property enables the formation of metal complexes that can exhibit unique properties useful for catalysis and sensing applications. For example, it has been utilized in synthesizing fluorescent chemosensors for detecting heavy metals like mercury (Hg²⁺) due to its strong interaction with these ions.
Fluorescent Chemosensors
Recent studies have demonstrated the application of this compound in developing sensitive fluorescent chemosensors. These sensors are capable of detecting trace amounts of heavy metals in environmental samples, showcasing the compound's utility in analytical chemistry .
Pharmaceutical Intermediates
In medicinal chemistry, this compound is employed in synthesizing pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Its ability to form various derivatives allows researchers to explore new therapeutic agents with improved efficacy and safety profiles.
Agrochemicals and Specialty Chemicals
The compound is also significant in producing agrochemicals and specialty chemicals. Its reactivity facilitates the development of herbicides and pesticides that are essential for modern agriculture .
Case Studies
Mechanism of Action
The mechanism of action of 2,6-Bis(chloromethyl)pyridine hydrochloride primarily involves its ability to coordinate with metal ions through the nitrogen atom in the pyridine ring. This coordination leads to the formation of stable metal complexes, which can exhibit various catalytic and luminescent properties . The compound’s chloromethyl groups also allow for further functionalization through substitution reactions, enabling the synthesis of a wide range of derivatives .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogen-Substituted Pyridines
2,6-Bis(bromomethyl)pyridine
- Molecular Formula : C₇H₇Br₂N
- Key Differences :
- Crystal Structure : Forms π-π stacking interactions with a centroid distance of 3.778 Å between pyridine rings, shorter than its chloro analogue due to bromine’s larger atomic radius .
- Reactivity : Bromine’s higher leaving-group ability enhances substitution reactions but reduces thermal stability compared to chlorine .
- Synthetic Yield : Lower yields (52% vs. 58% for chloro derivatives) in esterification reactions due to steric hindrance .
Bis(2-chloroethyl) Pyridine-2,6-dicarboxylate (Compound 15)
- Molecular Formula: C₁₁H₁₀Cl₂NO₄
- Key Differences: Synthesis: Prepared via esterification of pyridine-2,6-dicarbonyl dichloride with 2-chloroethanol (58% yield) . Melting Point: 94–96°C, lower than 2,6-bis(chloromethyl)pyridine hydrochloride due to ester flexibility . Applications: Primarily used in polymer chemistry rather than drug synthesis .
2,6-Bis(trichloromethyl)pyridine
- Molecular Formula : C₇H₃Cl₆N
- Key Differences: Reactivity: Trichloromethyl groups increase electrophilicity but reduce solubility in polar solvents . Applications: Limited to niche industrial processes (e.g., agrochemicals) due to high toxicity .
Chloromethyl Pyridine Derivatives with Varied Substitution Patterns
2-(Chloromethyl)pyridine
- Molecular Formula : C₆H₆ClN
- Applications: Less versatile in ligand synthesis compared to bis(chloromethyl) analogues .
6,6′-Bis(chloromethyl)-2,2′-bipyridine
Data Table: Comparative Analysis
Research Findings and Industrial Relevance
- Reactivity in Lithiation : this compound undergoes DTBB-catalyzed lithiation at −90°C to form diols with moderate yields (40–60%), a process less efficient in brominated analogues due to competing elimination .
- Pharmaceutical Utility : Its hydrochloride form is preferred over neutral 2,6-bis(chloromethyl)pyridine for improved solubility and stability in drug formulations .
- Structural Insights : X-ray studies reveal that chloro derivatives exhibit weaker π-π interactions (centroid distance >3.7 Å) compared to bromo analogues, impacting crystal packing .
Biological Activity
2,6-Bis(chloromethyl)pyridine hydrochloride (BCMP) is a halogenated derivative of pyridine that has garnered attention for its diverse biological activities. This compound serves as a versatile building block in organic synthesis and has potential applications in medicinal chemistry and materials science. This article reviews the biological activity of BCMP, focusing on its mechanisms of action, synthesis, and applications in various fields.
Chemical Structure and Synthesis
BCMP is characterized by two chloromethyl groups at the 2 and 6 positions of the pyridine ring. Its molecular formula is CHClN.HCl. The synthesis typically involves the chloromethylation of 2,6-lutidine, which can be achieved through various methods, including:
- Chloromethylation : This process involves the reaction of 2,6-lutidine with chloromethyl methyl ether in the presence of a Lewis acid catalyst.
- Oxidation : Using potassium permanganate to form intermediates that are subsequently converted into BCMP through several steps involving methanol and thionyl chloride .
The compound's reactivity is attributed to its chloromethyl groups, which can undergo nucleophilic substitution reactions, facilitating the attachment of diverse functional groups.
The biological activity of BCMP primarily stems from its ability to coordinate with metal ions through its nitrogen atom. This coordination leads to the formation of stable metal complexes that play crucial roles in various biochemical pathways. Notably, BCMP has been utilized in synthesizing fluorescent chemosensors for detecting heavy metals like mercury .
Interaction with Biological Targets
BCMP exhibits potential as an inhibitor of adenosine receptors (A2A and A2B), which are implicated in modulating immune responses and tumor progression. Research indicates that compounds similar to BCMP may enhance anti-tumor immunity by blocking adenosine signaling pathways . The inhibition of these receptors can lead to increased T-cell activity, thereby improving immune responses against tumors.
Antimicrobial Properties
Some studies have suggested that BCMP possesses antibacterial and antifungal activities. For example:
- Antibacterial Activity : Preliminary investigations indicate effectiveness against various bacterial strains, although specific mechanisms remain to be fully elucidated.
- Antifungal Activity : Similar studies have shown promise in combating fungal infections, further highlighting its potential as a therapeutic agent.
Case Studies
- Fluorescent Chemosensors : BCMP has been successfully integrated into chemosensors for detecting Hg ions, demonstrating its utility in environmental monitoring and safety applications .
- Coordination Chemistry : The compound's ability to form complexes with transition metals has been explored for applications in catalysis and materials science. Studies have shown that these complexes can exhibit unique properties such as enhanced reactivity or selectivity in chemical reactions .
Data Summary
| Property | Description |
|---|---|
| Molecular Formula | CHClN.HCl |
| Synthesis Methods | Chloromethylation; Oxidation |
| Biological Activities | Antimicrobial; Fluorescent chemosensor development |
| Mechanisms of Action | Metal ion coordination; Adenosine receptor inhibition |
| Applications | Environmental monitoring; Medicinal chemistry |
Q & A
Basic: What are the standard synthetic routes for 2,6-Bis(chloromethyl)pyridine hydrochloride?
Methodological Answer:
The compound is typically synthesized via DTBB-catalyzed lithiation of 2,6-bis(chloromethyl)pyridine in anhydrous THF at low temperatures (-90°C). Electrophiles (e.g., aldehydes, ketones) are added to generate diols or pyridinophanes after hydrolysis. Purification involves flash chromatography (neutral silica gel, hexane/ethyl acetate) or recrystallization. Yields are moderate (30–50%) due to steric hindrance but are offset by facile purification .
Advanced: How can computational modeling predict regioselectivity in substitution reactions involving this compound?
Methodological Answer:
Density Functional Theory (DFT) calculations can model the electronic effects of the pyridine ring and chloromethyl groups. For example:
- Nucleophilic substitution: Calculate charge distribution to predict preferred attack sites (C-2 vs. C-6).
- Transition state analysis: Identify steric barriers using molecular dynamics simulations.
Experimental validation via isotopic labeling (e.g., -NMR) or kinetic isotope effects (KIEs) can confirm computational predictions .
Basic: What spectroscopic techniques are critical for characterizing derivatives of this compound?
Methodological Answer:
- NMR: H and -NMR (CDCl₃) identify substituents (e.g., diastereomeric splitting in diols).
- IR: Detect functional groups (e.g., hydroxyl at ~3400 cm, pyridine ring vibrations at ~1600 cm).
- HRMS: Confirm molecular weights (e.g., [M+H] for diols) with <5 ppm error .
Advanced: How can researchers resolve contradictions in reaction yields under varying conditions?
Methodological Answer:
Contradictions arise from variables like temperature, solvent purity, or catalyst loading. Systematic approaches include:
- Design of Experiments (DoE): Use factorial designs to isolate critical factors (e.g., THF water content ≤0.006% vs. ≤0.1%).
- Kinetic profiling: Monitor intermediates via in-situ FTIR or LC-MS to identify bottlenecks.
- Statistical analysis: Apply ANOVA to compare batch-to-batch variability (e.g., 95% confidence intervals for yields) .
Basic: What are its primary applications in pharmaceutical intermediate synthesis?
Methodological Answer:
The compound serves as a precursor for:
- Fluorescent probes: React with aminonaphthalimide to create Hg sensors via nucleophilic substitution.
- Ligands for metal complexes: Modify with amines/thiols to form tridentate ligands for Fe(II) or Zn(II) coordination chemistry.
- Pyridinophanes: Cyclize under lithiation to form macrocycles for host-guest studies .
Advanced: What mechanistic insights explain the dual reactivity of chloromethyl groups in cross-coupling reactions?
Methodological Answer:
The chloromethyl groups exhibit both nucleophilic (via lithiation) and electrophilic (via SN2) behavior:
- Lithiation pathway: DTBB generates dianionic intermediates that react with electrophiles (e.g., ketones) to form diols.
- Electrophilic substitution: Chlorine acts as a leaving group in Pd-catalyzed couplings (e.g., Suzuki-Miyaura).
Mechanistic studies using deuterated analogs (e.g., -THF) or trapping experiments (e.g., TEMPO) validate competing pathways .
Basic: How should researchers handle stability and storage of this compound?
Methodological Answer:
- Storage: Anhydrous conditions (-20°C, argon atmosphere) prevent hydrolysis of chloromethyl groups.
- Handling: Use gloveboxes for lithiation steps to exclude moisture.
- Decomposition analysis: Monitor via TLC or GC-MS for byproducts (e.g., pyridine N-oxide) .
Advanced: What strategies optimize diastereoselectivity in diol synthesis from this compound?
Methodological Answer:
- Chiral auxiliaries: Introduce enantiopure ketones (e.g., (R)-carvone) to bias diol configuration.
- Solvent effects: Polar aprotic solvents (e.g., DMF) enhance stereochemical control via dipole interactions.
- Temperature gradients: Slow warming (-90°C to 0°C) during hydrolysis improves crystallinity of diastereomers .
Basic: What safety protocols are essential when working with this compound?
Methodological Answer:
- PPE: N95 masks, nitrile gloves, and chemical goggles.
- Ventilation: Use fume hoods to avoid inhalation of HCl vapors during hydrolysis.
- Waste disposal: Neutralize acidic byproducts with NaHCO₃ before aqueous disposal .
Advanced: How can isotopic labeling elucidate degradation pathways in environmental studies?
Methodological Answer:
- Stable isotopes: Synthesize -labeled analogs to track dechlorination via LC-HRMS.
- Metabolic profiling: Incubate with soil microbiota and monitor -pyridine ring cleavage via NMR.
- Degradation kinetics: Use pseudo-first-order models to quantify half-lives under UV/biological exposure .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
